molecular formula C15H10O3 B14503495 7-Methoxyphenanthrene-1,4-dione CAS No. 63216-07-9

7-Methoxyphenanthrene-1,4-dione

Cat. No.: B14503495
CAS No.: 63216-07-9
M. Wt: 238.24 g/mol
InChI Key: WHHZHILRTWXQLL-UHFFFAOYSA-N
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Description

7-Methoxyphenanthrene-1,4-dione is an organic compound belonging to the phenanthrene family. Phenanthrenes are polycyclic aromatic hydrocarbons with a three-ring structure. This compound is characterized by the presence of a methoxy group (-OCH₃) at the 7th position and two ketone groups (C=O) at the 1st and 4th positions on the phenanthrene backbone. Phenanthrene derivatives are known for their diverse biological activities and are found in various natural sources, including plants and fungi .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxyphenanthrene-1,4-dione typically involves the methoxylation of phenanthrene derivatives. One common method is the CuI-catalyzed methoxylation reaction. For instance, the bromination of 9-bromophenanthrene can yield a phenanthrene bromide product mixture, which is then converted to methoxy products using CuI as a catalyst . The reaction conditions often include the use of solvents and prolonged reaction times to increase selectivity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale bromination and methoxylation reactions, similar to the laboratory synthesis methods. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

7-Methoxyphenanthrene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming phenanthrene diols.

    Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the phenanthrene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for electrophilic substitution reactions.

Major Products

The major products formed from these reactions include various phenanthrene derivatives, such as phenanthrene quinones, phenanthrene diols, and substituted phenanthrenes .

Scientific Research Applications

7-Methoxyphenanthrene-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methoxyphenanthrene-1,4-dione involves its interaction with cellular targets and pathways. The compound can inhibit specific enzymes and interfere with cellular processes, leading to its biological effects. For example, it may inhibit the activity of certain kinases or disrupt the function of cellular membranes . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 7-Hydroxy-4-methoxyphenanthrene-2,8-di-O-β-D-glucoside
  • 8-Hydroxy-4-methoxyphenanthrene-2,7-di-O-β-D-glucoside
  • 7-Hydroxy-2,3,4,8-tetramethoxyphenanthrene
  • 2,3,4-Trimethoxy-7,8-methylenedioxyphenanthrene

Uniqueness

7-Methoxyphenanthrene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

63216-07-9

Molecular Formula

C15H10O3

Molecular Weight

238.24 g/mol

IUPAC Name

7-methoxyphenanthrene-1,4-dione

InChI

InChI=1S/C15H10O3/c1-18-10-3-5-11-9(8-10)2-4-12-13(16)6-7-14(17)15(11)12/h2-8H,1H3

InChI Key

WHHZHILRTWXQLL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(C=C2)C(=O)C=CC3=O

Origin of Product

United States

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